
Bcl-2-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcl-2-IN-7 is a chemical compound that functions as an inhibitor of the B-cell lymphoma 2 protein. The B-cell lymphoma 2 protein is a key regulator of apoptosis, which is the process of programmed cell death. Inhibitors of the B-cell lymphoma 2 protein, such as this compound, are of significant interest in the field of cancer research due to their potential to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Métodos De Preparación
The synthesis of Bcl-2-IN-7 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Specific details on the synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Bcl-2-IN-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Bcl-2-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of apoptosis and the role of the B-cell lymphoma 2 protein in cell death. In biology, this compound is used to investigate the pathways involved in apoptosis and to identify potential therapeutic targets for cancer treatment. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including chronic lymphocytic leukemia and acute myeloid leukemia. In industry, this compound may be used in the development of new anticancer drugs and in the optimization of existing therapies .
Mecanismo De Acción
The mechanism of action of Bcl-2-IN-7 involves the inhibition of the B-cell lymphoma 2 protein, which is an anti-apoptotic protein that prevents cell death by binding to and inhibiting pro-apoptotic proteins. By inhibiting the B-cell lymphoma 2 protein, this compound promotes the activation of pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and activation of caspases that execute apoptosis. This mechanism of action makes this compound a promising candidate for inducing apoptosis in cancer cells and inhibiting tumor growth .
Comparación Con Compuestos Similares
Bcl-2-IN-7 is similar to other B-cell lymphoma 2 protein inhibitors, such as venetoclax and navitoclax. this compound is unique in its specific binding affinity and selectivity for the B-cell lymphoma 2 protein. This selectivity may result in fewer off-target effects and improved therapeutic efficacy compared to other inhibitors. Similar compounds include venetoclax, navitoclax, and other small molecule inhibitors that target the B-cell lymphoma 2 protein and related anti-apoptotic proteins .
Propiedades
Fórmula molecular |
C24H22N4O5S2 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
2-[8-methoxy-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O5S2/c1-15-6-3-4-8-19(15)26-21(29)14-34-24-27-22-18(7-5-9-20(22)33-2)23(30)28(24)16-10-12-17(13-11-16)35(25,31)32/h3-13H,14H2,1-2H3,(H,26,29)(H2,25,31,32) |
Clave InChI |
SDXMXURTQKVRRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=C3OC)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
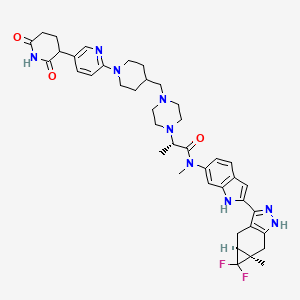
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
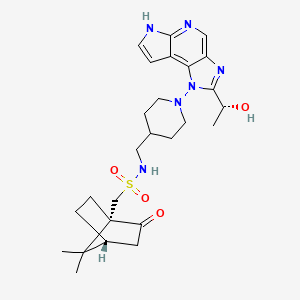
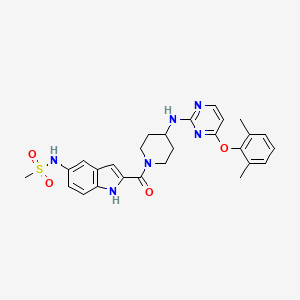

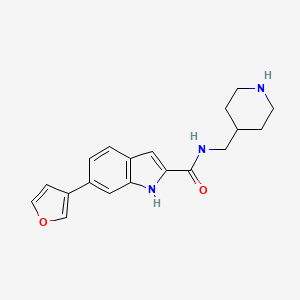
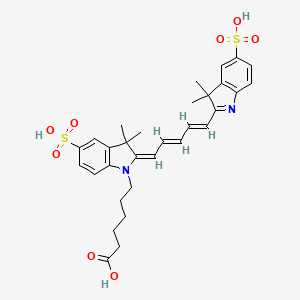
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


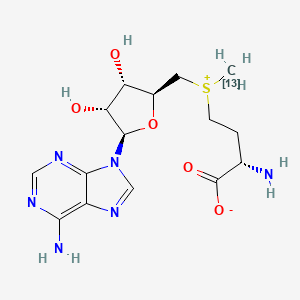
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
